ethanenitrile](/img/structure/B14237737.png)
(2Z)-[2-(4-bromophenyl)hydrazinylidene](4-phenyl-1,3-thiazol-2-yl)ethanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-2-(4-bromophenyl)hydrazinylideneethanenitrile is a complex organic compound that features a combination of bromophenyl, hydrazinylidene, phenyl, and thiazolyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-bromophenyl)hydrazinylideneethanenitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with thiosemicarbazide to form the intermediate 4-bromophenylhydrazine. This intermediate then undergoes cyclization with 2-bromoacetophenone to yield the thiazole ring. The final step involves the reaction of the thiazole intermediate with malononitrile under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent control of reaction conditions such as temperature, pressure, and pH.
化学反应分析
Types of Reactions
(2Z)-2-(4-bromophenyl)hydrazinylideneethanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学研究应用
(2Z)-2-(4-bromophenyl)hydrazinylideneethanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of (2Z)-2-(4-bromophenyl)hydrazinylideneethanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.
相似化合物的比较
Similar Compounds
- (2Z)-2-(4-chlorophenyl)hydrazinylideneethanenitrile
- (2Z)-2-(4-fluorophenyl)hydrazinylideneethanenitrile
Uniqueness
The presence of the bromine atom in (2Z)-2-(4-bromophenyl)hydrazinylideneethanenitrile imparts unique reactivity and biological activity compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronegativity can influence the compound’s interaction with biological targets and its overall chemical behavior.
属性
分子式 |
C17H11BrN4S |
|---|---|
分子量 |
383.3 g/mol |
IUPAC 名称 |
(2Z)-N-(4-bromoanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide |
InChI |
InChI=1S/C17H11BrN4S/c18-13-6-8-14(9-7-13)21-22-15(10-19)17-20-16(11-23-17)12-4-2-1-3-5-12/h1-9,11,21H/b22-15- |
InChI 键 |
JWJMOWFLWOZWDW-JCMHNJIXSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=N\NC3=CC=C(C=C3)Br)/C#N |
规范 SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=C(C=C3)Br)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1,2,2,3,3-Hexafluoro-1-[(propan-2-yl)oxy]propane](/img/structure/B14237658.png)
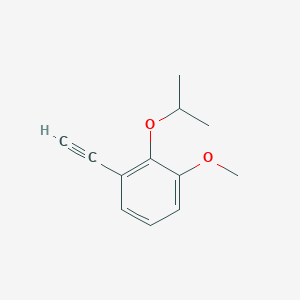
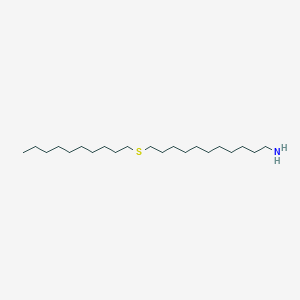
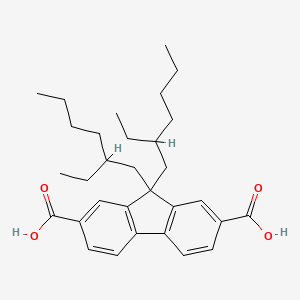
![1,4-Diiodo-2,5-bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene](/img/structure/B14237679.png)
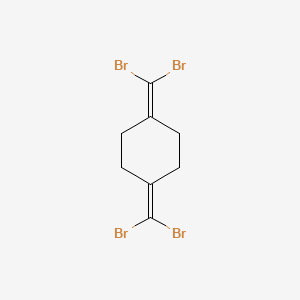

![2H-2,5-Propanofuro[2,3-d][1,3]dioxole](/img/structure/B14237701.png)
![{[2-(4-Bromophenyl)propan-2-yl]oxy}(triethyl)silane](/img/structure/B14237705.png)
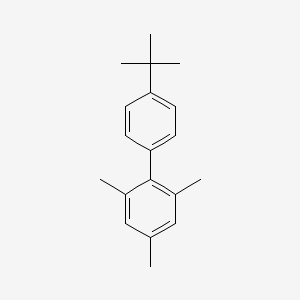
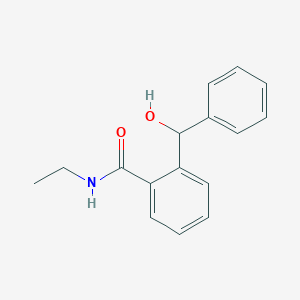
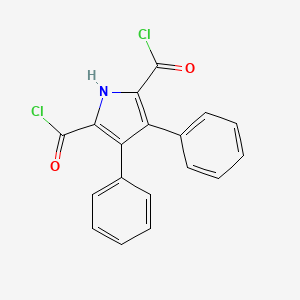
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-[(phenylmethyl)seleno]phenyl]-](/img/structure/B14237747.png)

